ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate: is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyran ring, an amide group, and a methoxybenzamido moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Amide Group: The amide group is introduced by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate can be compared with other similar compounds, such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar benzamido moiety but differs in its substitution pattern and functional groups.
Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate: Another related compound with a sulfonamide group, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C17H17NO6 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-4-23-16(20)12-9-13(17(21)24-10(12)2)18-15(19)11-7-5-6-8-14(11)22-3/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
BQXSBUBJWPZTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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